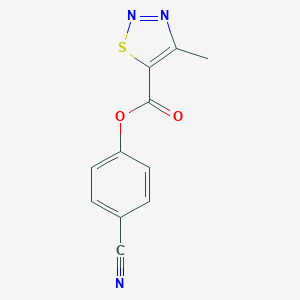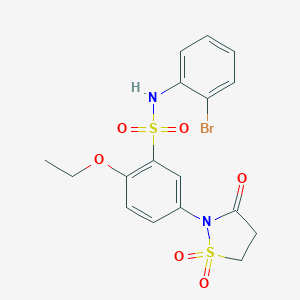
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide, also known as BPIQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BPIQ, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves its ability to bind to specific targets, such as enzymes or proteins, and inhibit their activity. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide achieves this by forming covalent bonds with the target, which disrupts its function. The exact mechanism of action may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
生化学的および生理学的効果
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. In some cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In other cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to inhibit viral replication or bacterial growth. However, the exact effects may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
実験室実験の利点と制限
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide also has limitations, such as its potential toxicity and its limited availability. Researchers must take these factors into consideration when designing experiments involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
将来の方向性
There are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a water treatment agent, particularly in developing countries where access to clean water is limited. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has been synthesized using a specific method. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has a mechanism of action that involves its ability to bind to specific targets and inhibit their activity. It has various biochemical and physiological effects, depending on the target and concentration. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
合成法
The synthesis of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-bromoaniline with ethyl 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonate in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its ability to inhibit certain enzymes and its effect on protein-protein interactions. In environmental science, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been evaluated for its potential use as a water treatment agent.
特性
製品名 |
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C17H17BrN2O6S2 |
分子量 |
489.4 g/mol |
IUPAC名 |
N-(2-bromophenyl)-2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17BrN2O6S2/c1-2-26-15-8-7-12(20-17(21)9-10-27(20,22)23)11-16(15)28(24,25)19-14-6-4-3-5-13(14)18/h3-8,11,19H,2,9-10H2,1H3 |
InChIキー |
VMAKHDTWEASZGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
正規SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



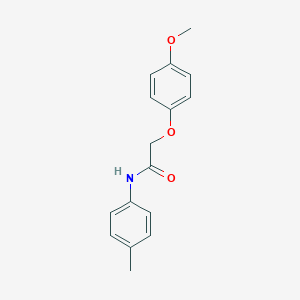
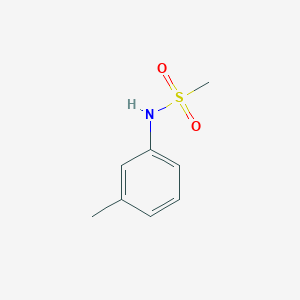
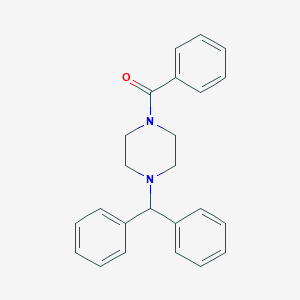
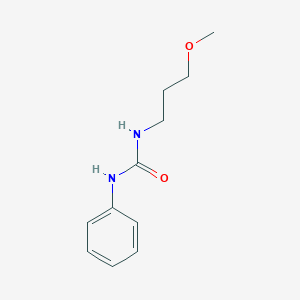
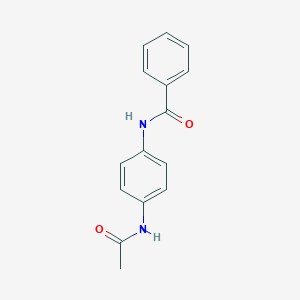
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)

